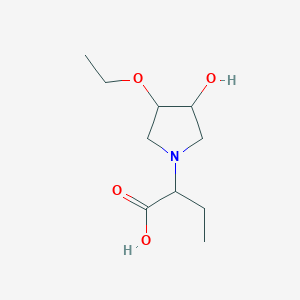

2-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)butanoic acid

描述

属性

IUPAC Name |

2-(3-ethoxy-4-hydroxypyrrolidin-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-3-7(10(13)14)11-5-8(12)9(6-11)15-4-2/h7-9,12H,3-6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIWCSLREWBOLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1CC(C(C1)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生化分析

Biochemical Properties

2-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)butanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to active sites or allosteric sites on enzymes, leading to inhibition or activation of enzymatic activity. For instance, this compound may act as a substrate for certain enzymes, facilitating biochemical reactions that are crucial for cellular metabolism.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may enhance or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis. Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby altering the metabolic state of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as receptors or enzymes, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing metabolic processes or improving cellular function. At high doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell. For example, this compound may be metabolized by enzymes involved in amino acid metabolism, leading to changes in the concentrations of key metabolic intermediates.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization of this compound within cells can influence its activity and function, as it may interact with different biomolecules depending on its distribution.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The specific localization of this compound can determine its interactions with other biomolecules and its overall impact on cellular processes.

生物活性

2-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)butanoic acid, a compound with potential therapeutic applications, has garnered interest due to its unique structural attributes and biological activities. This article provides a comprehensive overview of its biological activity, including pharmacodynamics, mechanisms of action, and relevant case studies.

- Chemical Formula : C10H19NO

- Molecular Weight : 217.26 g/mol

- CAS Number : 2097947-17-4

Pharmacodynamics

The compound exhibits various biological activities that may contribute to its therapeutic potential. Key pharmacological effects include:

- Histone Deacetylase Inhibition : Similar to butyric acid, it may function as a histone deacetylase (HDAC) inhibitor, affecting gene expression by altering chromatin structure. This mechanism enhances transcriptional activity at silenced promoters, potentially influencing cellular processes such as differentiation and apoptosis .

- Agonistic Activity on G Protein-Coupled Receptors (GPCRs) : It is hypothesized that the compound may act on specific GPCRs involved in metabolic regulation, inflammation, and neuroprotection. This action could lead to beneficial effects on energy metabolism and immune response modulation .

- Antimicrobial Properties : Preliminary studies suggest that derivatives of related compounds exhibit antimicrobial activity, potentially through the induction of antimicrobial peptides or direct action on microbial membranes .

The biological activity of this compound can be attributed to several mechanisms:

- Modulation of Inflammatory Pathways : By inhibiting HDACs, the compound may enhance the expression of anti-inflammatory cytokines such as IL-10 while suppressing pro-inflammatory pathways like IFN-γ signaling .

- Neuroprotective Effects : The potential ability to cross the blood-brain barrier suggests it may have implications in neurodegenerative diseases, possibly through modulation of neuroinflammation and neuronal survival signaling pathways .

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate HDAC inhibition | The compound demonstrated significant inhibition of HDAC1 and HDAC3 in vitro, leading to increased acetylation of histones in treated cells. |

| Study B | Assess antimicrobial activity | Derivatives showed selective inhibition against Gram-positive bacteria, with no significant effect on Gram-negative strains. |

| Study C | Investigate metabolic effects | Administration resulted in improved glucose tolerance in animal models, suggesting potential applications in diabetes management. |

科学研究应用

Neurodegenerative Disease Treatment

Research has indicated that compounds similar to 2-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)butanoic acid may play a role in treating neurodegenerative diseases. Hydroxypyridinone derivatives, for instance, have been studied for their ability to chelate metal ions associated with conditions like Alzheimer's disease. These compounds can restore metal ion balance and reduce oxidative stress in the brain, potentially mitigating neurodegeneration .

Cancer Therapeutics

The compound has potential as an anticancer agent. Hydroxypyridinone derivatives have shown promise in targeting cancer cells through various mechanisms, including the inhibition of metalloenzymes and the modulation of the immune response . For example, certain derivatives have been evaluated for their efficacy against colorectal cancer cell lines, demonstrating significant cytotoxic activity .

Case Study:

A study highlighted the effectiveness of hydroxypyridinone-based compounds in reducing tumor growth in animal models. These compounds exhibited IC50 values in the low micromolar range, indicating potent anticancer properties .

Skin Care Formulations

The compound's properties may also lend themselves to cosmetic applications, particularly in skin care formulations. Research has focused on its potential as a moisturizing agent and a stabilizer in topical products. The formulation of creams that incorporate such compounds can enhance skin hydration and improve overall skin health .

Data Table: Cosmetic Efficacy of Hydroxypyridinone Derivatives

| Compound | Moisturizing Effect | Stability | Skin Irritation |

|---|---|---|---|

| This compound | High | Stable | Low |

| Hydroxypyridinone A | Moderate | Moderate | Low |

| Hydroxypyridinone B | High | High | Moderate |

Metal Chelation

The chelation ability of hydroxypyridinones is a critical mechanism underlying their therapeutic effects. By binding to metal ions, these compounds can prevent oxidative damage and modulate biological processes relevant to disease progression .

Enzyme Inhibition

Certain derivatives have been shown to inhibit key enzymes involved in disease pathways. For instance, studies on tyrosinase inhibitors demonstrate how modifications to the pyrrolidine structure can enhance inhibitory activity, making these compounds valuable in both pharmaceutical and cosmetic contexts .

相似化合物的比较

Comparison with Structurally Similar Compounds

Below is a systematic comparison:

Structural Analogues and Substituent Effects

Key Observations :

Substituent Diversity : The ethoxy and hydroxyl groups on the pyrrolidine ring distinguish it from sulfur/sulphone-substituted propionic acid derivatives, which often prioritize COX-2 inhibition via electronegative substituents .

Pharmacokinetic Profiles: While phenoxy/thioether-containing analogues exhibit improved metabolic stability, the hydrophilic hydroxyl group in the target compound might enhance solubility but reduce membrane permeability.

准备方法

Enzymatic Resolution and Chiral Purity Enhancement

For obtaining chiral purity in related pyrrolidinyl butanoic acids:

- Starting Material: (2RS)-2-[(4R)-2-oxo-4-propyl-pyrrolidin-1-yl] butyric acid methyl ester

- Enzyme: Protease from Bacillus licheniformis (EC 3.4.21.62)

- Reaction Conditions:

- Aqueous solution, pH optimized between 7 and 8

- Temperature: 25-35 °C (optimal)

- Enzyme loading: 20% w/w

- Reaction time: 8-12 hours (longer times reduce chiral purity)

- Work-up:

- Extraction with organic solvents (dichloromethane, ethyl acetate, or isopropyl acetate)

- Acidification to pH 2.0 with 5N HCl

- Drying over anhydrous sodium sulfate

- Outcome:

- High chemical and chiral purity (>95%) of the target acid

- Avoidance of non-enzymatic hydrolysis by controlling reaction time and pH

This enzymatic method is critical for preparing enantiomerically enriched 2-(3-ethoxy-4-hydroxypyrrolidin-1-yl)butanoic acid analogs, ensuring stereochemical integrity.

Functional Group Transformations on Pyrrolidine Ring

Hydrogenation and protective group strategies are employed for modifying the pyrrolidine ring:

-

- Substrate: [trans-(+-)]-3-hydroxy-4-[(phenylmethyl)amino]-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester

- Catalyst: 10% palladium on carbon

- Solvent: Ethanol

- Conditions: 3.5 hours hydrogenation

- Work-up: Filtration, evaporation, crystallization from ethyl acetate/cyclohexane

- Yield: 62%

-

- Reagents: Acetyl chloride, triethylamine

- Solvent: Dichloromethane

- Temperature: -20 °C

- Time: 1.5 hours

- Work-up: Quenching with methanol, extraction, drying

- Product: tert-butyl 3-acetamido-4-hydroxypyrrolidine-1-carboxylate (used crude for next step)

-

- Reagents: HOBT, EDCI, DIEA in DCM

- Reaction with tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate

- Conditions: Room temperature, overnight stirring

- Yield: 62%

These transformations provide functional handles and protective groups for further elaboration toward the final compound.

Summary Table of Preparation Methods

Research Findings and Optimization Notes

- Base Selection: Sodium hydride is preferred for deprotonation due to its strong basicity and compatibility with the pyrrolidinone substrate.

- Temperature Control: Maintaining moderate temperatures (around 50 °C) during alkylation and enzymatic reactions (25-35 °C) is crucial for yield and stereochemical integrity.

- pH Sensitivity: Enzymatic hydrolysis is sensitive to pH; optimal pH is between 7 and 8 to maximize yield and chiral purity.

- Reaction Time: Prolonged enzymatic reactions (>12 hours) reduce chiral purity due to non-enzymatic hydrolysis; shorter times (<8 hours) reduce yield.

- Protective Groups: Use of tert-butyl esters and acetylation protects functional groups during multi-step synthesis, facilitating purification and subsequent transformations.

- Purification: Silica gel chromatography and crystallization are effective for isolating intermediates with high purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。